molecular formula C27H24FN3O3S B14985251 N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14985251
M. Wt: 489.6 g/mol
InChI Key: FAPBQJZUFAIZOQ-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzothiophene core with an oxazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group is introduced via a nucleophilic substitution reaction, where a benzylamine derivative reacts with an appropriate electrophile.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an amide and a suitable aldehyde or ketone.

    Final Coupling Reaction: The final step involves coupling the benzothiophene core with the oxazole ring using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research focuses on its interaction with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-chloro-4-methylphenyl)-1,2-oxazole-3-carboxamide
  • N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-bromo-4-methylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H24FN3O3S

Molecular Weight

489.6 g/mol

IUPAC Name

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H24FN3O3S/c1-16-11-12-18(13-20(16)28)22-14-21(31-34-22)25(32)30-27-24(19-9-5-6-10-23(19)35-27)26(33)29-15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,29,33)(H,30,32)

InChI Key

FAPBQJZUFAIZOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5)F

Origin of Product

United States

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